
10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable material in various applications, particularly in the development of organic light-emitting diodes (OLEDs).
Vorbereitungsmethoden
The synthesis of 10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene typically involves multi-step organic reactions. One common synthetic route includes the Suzuki cross-coupling reaction, where a dibromo compound reacts with a boronic ester in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic rings.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Organic Electronics: It is used as a hole-transporting material in OLEDs, contributing to the efficiency and stability of these devices.
Photovoltaics: Its unique electronic properties make it suitable for use in organic photovoltaic cells, enhancing their performance.
Chemical Sensors: The compound’s ability to undergo specific reactions makes it useful in the development of chemical sensors for detecting various analytes.
Material Science: It is studied for its potential in creating new materials with desirable electronic and optical properties.
Wirkmechanismus
The mechanism by which 10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene exerts its effects is primarily through its role as a hole-transporting material. In OLEDs, it facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer, thereby enhancing the efficiency of light emission. The molecular targets include the organic layers within the OLED structure, and the pathways involved are related to charge transport and recombination .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
N1-(Naphthalen-1-yl)-N4,N4-bis(4-(naphthalen-1-yl(phenyl)amino)phenyl)-N1-phenylbenzene-1,4-diamine: This compound also serves as a hole-transporting material in OLEDs but differs in its structural configuration and electronic properties.
N4,N4-Di(biphenyl-4-yl)-N4-(naphthalen-1-yl)-N4-phenyl-biphenyl-4,4-diamine: Another hole-transport material, it is used in organic electronic devices and has different solubility and thermal stability characteristics compared to 10-(Naphthalen-1-yl)-9-(4-(naphthalen-1-yl)phenyl)-2-phenylanthracene.
The uniqueness of this compound lies in its specific structural arrangement, which provides a balance of rigidity and flexibility, enhancing its performance in electronic applications.
Eigenschaften
Molekularformel |
C46H30 |
|---|---|
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
10-naphthalen-1-yl-9-(4-naphthalen-1-ylphenyl)-2-phenylanthracene |
InChI |
InChI=1S/C46H30/c1-2-12-31(13-3-1)36-28-29-43-44(30-36)45(35-26-24-34(25-27-35)38-22-10-16-32-14-4-6-18-37(32)38)41-20-8-9-21-42(41)46(43)40-23-11-17-33-15-5-7-19-39(33)40/h1-30H |
InChI-Schlüssel |
PCAKJBQIVOFEHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC9=CC=CC=C98 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


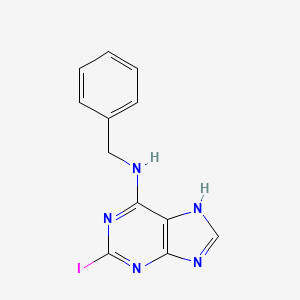
![1H-Imidazo[4,5-b]pyrazin-2-amine hydrochloride](/img/structure/B13094611.png)
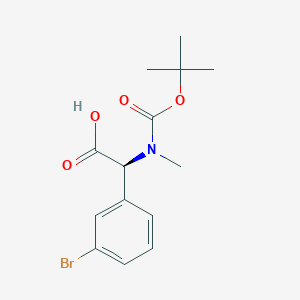
![3-(3-Bromophenyl)-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B13094624.png)

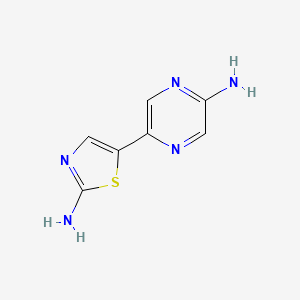
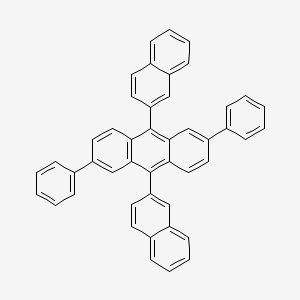
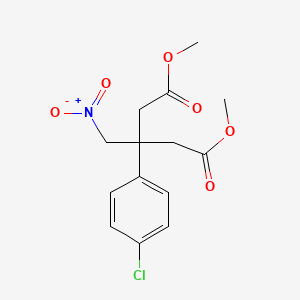
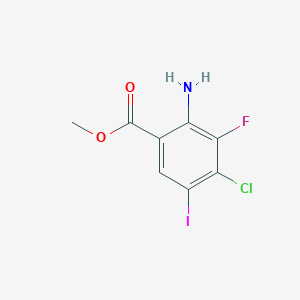

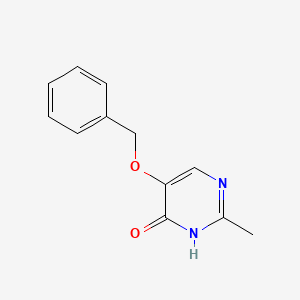
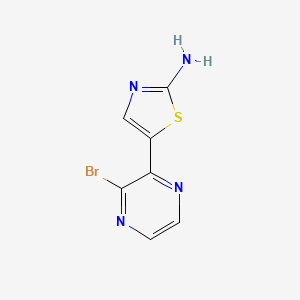
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
